Methyl 3-[(2-ethyl-6-methylphenyl)carbamoyl]-5-nitrobenzoate
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Overview
Description
Methyl 3-[(2-ethyl-6-methylphenyl)carbamoyl]-5-nitrobenzoate is an organic compound with the molecular formula C18H18N2O5 It is a derivative of benzoic acid and is characterized by the presence of a nitro group, a carbamoyl group, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-ethyl-6-methylphenyl)carbamoyl]-5-nitrobenzoate typically involves the following steps:
Esterification: The carboxylic acid group of the nitrated benzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid.
Carbamoylation: The final step involves the introduction of the carbamoyl group. This is achieved by reacting the esterified product with 2-ethyl-6-methylphenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-ethyl-6-methylphenyl)carbamoyl]-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The carbamoyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Hydrolysis: Aqueous sodium hydroxide, reflux conditions.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dichloromethane.
Major Products
Reduction: 3-[(2-ethyl-6-methylphenyl)carbamoyl]-5-aminobenzoate.
Hydrolysis: 3-[(2-ethyl-6-methylphenyl)carbamoyl]-5-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(2-ethyl-6-methylphenyl)carbamoyl]-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-ethyl-6-methylphenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The carbamoyl group can form hydrogen bonds with target proteins, influencing their activity. The ester group can be hydrolyzed to release the active carboxylic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(2-ethylphenyl)carbamoyl]-5-nitrobenzoate: Lacks the methyl group on the phenyl ring.
Methyl 3-[(2-methylphenyl)carbamoyl]-5-nitrobenzoate: Lacks the ethyl group on the phenyl ring.
Methyl 3-[(2-ethyl-6-methylphenyl)carbamoyl]-4-nitrobenzoate: Nitro group is positioned differently on the benzoate ring.
Uniqueness
Methyl 3-[(2-ethyl-6-methylphenyl)carbamoyl]-5-nitrobenzoate is unique due to the specific positioning of the nitro, carbamoyl, and ester groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 3-[(2-ethyl-6-methylphenyl)carbamoyl]-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-4-12-7-5-6-11(2)16(12)19-17(21)13-8-14(18(22)25-3)10-15(9-13)20(23)24/h5-10H,4H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXOUESFBMRBHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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